molecular formula C8H13BrO4 B3316230 (S)-2,4-Diacetoxy-1-bromobutane CAS No. 95337-96-5

(S)-2,4-Diacetoxy-1-bromobutane

Cat. No.: B3316230
CAS No.: 95337-96-5
M. Wt: 253.09 g/mol
InChI Key: LYYWJQZUJMCCQY-QMMMGPOBSA-N
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Description

Significance of Enantiomerically Pure Compounds in Modern Synthetic Chemistry

The demand for enantiomerically pure compounds is a driving force in modern synthetic chemistry. mdpi.commdpi.com The biological systems within the human body, such as enzymes and receptors, are themselves chiral. This means they interact differently with the various stereoisomers of a drug molecule. Consequently, the use of single-enantiomer drugs can lead to improved therapeutic efficacy, reduced side effects, and a more predictable pharmacological profile. The development of methods to produce enantiomerically pure compounds is, therefore, a critical area of research.

Role of Halogenated Alkanes as Versatile Synthetic Intermediates in Stereoselective Routes

Halogenated alkanes are highly versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The halogen atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. In the context of stereoselective synthesis, the use of chiral halogenated alkanes enables the transfer of stereochemical information to the product. Reactions such as the SN2 (bimolecular nucleophilic substitution) proceed with inversion of configuration at the stereocenter, providing a predictable and reliable way to control the stereochemical outcome of a reaction.

Overview of (S)-2,4-Diacetoxy-1-bromobutane as a Key Chiral Synthon in Academic Research

This compound is a chiral building block that possesses multiple functionalities, making it a valuable tool for synthetic chemists. Its structure incorporates a primary bromide, which is susceptible to nucleophilic displacement, and two acetate (B1210297) groups that can be hydrolyzed to reveal hydroxyl functionalities. The "S" designation indicates a specific, predefined stereochemistry at the C2 position. This combination of a reactive electrophilic center and protected hydroxyl groups, all within a chiral framework, allows for the stereocontrolled elaboration of molecular complexity.

Physicochemical Properties of this compound:

PropertyValue
CAS Number95337-96-5
Molecular FormulaC₈H₁₃BrO₄
Molecular Weight253.09 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point294.2 ± 25.0 °C (Predicted)
Density1.397 ± 0.06 g/cm³ (Predicted)

This data is based on predicted values and should be used for reference purposes.

The strategic placement of the functional groups in this compound allows it to be used in a variety of synthetic transformations. For instance, the bromide can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, while the acetate groups can be deprotected at a later stage to participate in further reactions. This latent functionality is a key feature of its utility as a chiral synthon.

While specific, detailed research findings on the direct application of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are representative of key fragments found in various bioactive molecules. Chiral 1,2,4-trisubstituted butane (B89635) derivatives are common substructures in natural products, and the use of synthons like this compound provides a conceptually straightforward approach to their construction.

For example, the synthesis of chiral butan-1,2,4-triol derivatives, which can be accessed from this compound via nucleophilic substitution and deprotection, is a common strategy in the synthesis of various natural products and their analogues. These triol derivatives can serve as precursors to a range of complex molecules, including certain polyketides and other biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-acetyloxy-4-bromobutyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(5-9)13-7(2)11/h8H,3-5H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYWJQZUJMCCQY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](CBr)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2,4 Diacetoxy 1 Bromobutane

Precursor Synthesis and Chiral Source Derivation

The cornerstone of synthesizing (S)-2,4-Diacetoxy-1-bromobutane is the efficient and stereoselective preparation of a chiral C4 precursor, typically a derivative of (S)-butane-1,3-diol. The stereocenter at the C3 position (which becomes the C2 position in the final product after acetylation and bromination) dictates the absolute configuration of the molecule. Methodologies for establishing this chirality can be broadly categorized into three approaches: leveraging nature's readily available chiral molecules, employing enantioselective catalysts, and utilizing highly specific enzymatic transformations.

Utilization of Chiral Pool Substrates for Butane (B89635) Derivatives

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes naturally occurring, enantiomerically pure compounds as starting materials. ddugu.ac.in This approach is often one of the simplest and most cost-effective methods for obtaining complex chiral molecules, as the initial stereocenters are already established by nature. ankara.edu.truvic.ca Common chiral pool sources include amino acids, monosaccharides, and chiral carboxylic acids like hydroxy acids. ddugu.ac.inresearchgate.net

For the synthesis of a C4 chiral building block suitable for conversion to this compound, L-malic acid serves as an excellent and inexpensive starting material. A convergent synthetic approach can be developed using L-malic acid as the chiral synthon. researchgate.net The synthesis preserves the existing chiral center from the starting material in the final target molecule. bccollegeasansol.ac.in The process typically involves multiple steps of functional group manipulation, but the key advantage is that the stereochemistry is controlled from the outset.

Table 1: Representative Chiral Pool Starting Materials and Their Potential Application

Chiral Pool SubstrateRelevant Functional GroupsPotential for C4 Backbone Synthesis
L-Malic AcidCarboxylic Acids, Secondary AlcoholDirect precursor for C4 diol derivatives. researchgate.net
L-Aspartic AcidCarboxylic Acids, AmineAmine can be converted to a hydroxyl group via diazotization.
L-ThreonineCarboxylic Acid, Secondary Alcohol, AmineProvides a C4 backbone with pre-existing stereocenters.
D-GlucoseMultiple Hydroxyl GroupsCan be cleaved to yield smaller chiral fragments.

Enantioselective Catalytic Routes to Chiral Diols or Polyols as Intermediates

When a suitable chiral pool starting material is not available or practical, enantioselective catalysis offers a powerful alternative for creating stereocenters from prochiral substrates. uvic.ca These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of the precursor diol, asymmetric reduction of a corresponding β-hydroxy ketone is a common and effective strategy.

Chiral diol-based organocatalysts, such as derivatives of BINOL, VANOL, and tartaric acid, have been extensively used to induce enantioselectivity. nih.govnih.gov These catalysts can coordinate with reagents or substrates to create a chiral environment, directing a reaction to favor one enantiomeric outcome. nih.gov For instance, the Schaus group developed catalytic enantioselective reactions between organoboronates and other substrates catalyzed by chiral diols. nih.gov Similarly, the Sharpless asymmetric epoxidation is a well-known method that converts allylic alcohols into chiral epoxy alcohols, which can then be opened to form diols. ddugu.ac.in

Table 2: Comparison of Catalytic Systems for Chiral Diol Synthesis

Catalyst TypeSubstrate ExampleKey Features
BINOL-derived catalystsKetones, AldehydesAxially chiral aryl diols; highly competent for many reactions. nih.govnih.gov
Tartaric Acid Derivatives (e.g., TADDOL)Allylic AlcoholsEffective in asymmetric epoxidations and other transformations. nih.gov
Chiral Bifunctional Selenide CatalystsAllylaminesUsed in asymmetric bromocyclization to form chiral products. rsc.org

Chemoenzymatic Approaches for Stereocontrol

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.govrjpbr.com Enzymes are renowned for their exceptional regio- and stereoselectivity, operating under mild reaction conditions. rjpbr.com This makes them ideal for establishing the sensitive stereocenters required for precursors to this compound.

A primary chemoenzymatic strategy involves the asymmetric reduction of a ketone, such as 4-hydroxy-2-butanone, to the corresponding chiral alcohol, (R)- or (S)-1,3-butanediol. researchgate.net This transformation can be achieved with high enantiomeric excess using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net These enzymes, often used in whole-cell biocatalysts, can produce chirally pure alcohols. researchgate.netnih.gov For example, a newly isolated strain of Candida krusei has been used to transform 4-hydroxy-2-butanone into (R)-1,3-butanediol. researchgate.net By selecting an enzyme with the opposite stereopreference, the (S)-enantiomer can be accessed. Dynamic kinetic resolution, where an enzyme selectively reduces one enantiomer of a racemic starting material while a chemical catalyst racemizes the other, can theoretically allow for a 100% yield of the desired chiral product. researchgate.net

Stereocontrolled Introduction of Bromine Functionality

With the chiral diol precursor in hand, the next critical phase is the introduction of the bromine atom at the C1 position and acetylation of the hydroxyl groups. The introduction of bromine must be carefully controlled to avoid side reactions and maintain the integrity of the existing stereocenter.

Regioselective Halogenation Strategies

Regioselective halogenation involves the direct addition of a halogen to a specific position on a molecule. nih.gov The challenge in a diol or polyol is to differentiate between multiple hydroxyl groups and other potentially reactive sites. The electronic and steric properties of the substrate play a crucial role in directing the electrophilic substitution. nih.gov

One advanced strategy is a diastereoselective carboxylation/bromocyclization of a chiral homoallylic alcohol. This one-pot method allows for the fixation of CO2 followed by a bromocyclization that proceeds with both relative and absolute stereocontrol, yielding halogen-containing chiral syn-1,3-diol derivatives. nih.gov While not a direct bromination of the butane-1,3-diol, this method builds the core structure while simultaneously and stereoselectively installing the necessary halogen, highlighting a modern approach to controlling regioselectivity. For simpler substrates, reagents like N-Bromosuccinimide (NBS) can be used for electrophilic bromination, although selectivity can be an issue. nih.gov The choice of solvent and catalyst can significantly influence the outcome of such reactions. semanticscholar.org

Nucleophilic Substitution Strategies for Bromide Incorporation

A more common and often more controllable method for introducing the bromine atom is through nucleophilic substitution. This two-step process avoids the potential regioselectivity issues of direct halogenation.

First, the primary hydroxyl group of the chiral diol precursor (e.g., (S)-butane-1,3-diol, potentially with the secondary alcohol protected) is converted into a good leaving group. ankara.edu.trbccollegeasansol.ac.in This is typically achieved by reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine or triethylamine. This converts the hydroxyl group into a tosylate or mesylate, respectively, which are excellent leaving groups for SN2 reactions.

In the second step, the activated substrate is treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone or DMF. The bromide ion acts as a nucleophile, displacing the tosylate or mesylate group via an SN2 mechanism. This reaction proceeds with an inversion of configuration at the reaction center; however, since the reaction is at the achiral C1 position, it does not affect the stereocenter at C3. This method is highly reliable for converting primary alcohols to primary alkyl bromides. The final acetylation of the remaining hydroxyl groups would then yield the target molecule.

Table 3: Common Leaving Groups for Nucleophilic Bromide Incorporation

Leaving Group PrecursorReagentResulting Leaving GroupRelative Reactivity
Primary Alcoholp-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Excellent
Primary AlcoholMethanesulfonyl chloride (MsCl)Mesylate (-OMs)Excellent
Primary AlcoholTrifluoromethanesulfonic anhydride (Tf2O)Triflate (-OTf)Superlative
Primary AlcoholPhosphorus tribromide (PBr3)Bromide (-Br)Good (Direct conversion)

Enantiomeric Purity Maintenance During Bromination Processes

The introduction of a bromine atom into a chiral molecule, such as the precursor to this compound, must be conducted under conditions that prevent racemization or epimerization of the existing stereocenter. The primary hydroxyl group at the C-1 position of (S)-1,2,4-butanetriol is the target for bromination. Maintaining the enantiomeric purity at the C-2 position is paramount.

Several strategies have been developed to achieve stereoretentive bromination. The choice of brominating agent and reaction conditions is crucial to avoid side reactions that could compromise the stereochemical integrity. Mild brominating agents are often preferred. For instance, reagents like N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219), such as triphenylphosphine (PPh₃), can convert primary alcohols to bromides under gentle conditions, minimizing the risk of reactions at the chiral secondary alcohol or rearrangement of the carbon skeleton.

Furthermore, the development of catalytic asymmetric bromination, while often focused on creating new stereocenters, provides insights into controlling the chiral environment of a reaction. For example, peptide-based catalysts and chiral phosphoric acids have been employed to effect dynamic kinetic resolution of racemic substrates via atroposelective bromination, achieving high enantiomeric purity. mdpi.com These methodologies underscore the principle that a well-designed chiral catalyst can create a highly ordered transition state, shielding the nearby stereocenter from racemizing pathways. By applying similar principles, such as using a chiral catalyst or auxiliary, the bromination of a substrate with a pre-existing stereocenter can be guided to proceed without loss of enantiomeric excess (ee). The key is to ensure that the reaction mechanism does not involve intermediates, such as carbocations at or adjacent to the chiral center, which are prone to racemization.

The determination of enantiomeric purity after such processes is critical. Modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents, allow for precise measurement of enantiomeric excess. nih.govscispace.comnih.gov For diols, chiral boric acids have proven to be effective CDAs, forming stable cyclic esters that exhibit distinct signals for each diastereomer in the NMR spectrum, allowing for accurate quantification of enantiomeric purity. nih.govscispace.com

Selective Acetylation Strategies for Hydroxyl Protection

Following the bromination step, or in some synthetic routes preceding it, the remaining hydroxyl groups must be protected, typically via acetylation. The precursor, whether it be (S)-1,2,4-butanetriol or an intermediate like (S)-4-bromo-butane-1,2-diol, contains both primary and secondary hydroxyl groups. Achieving selective acetylation is often necessary to direct the synthesis towards the desired product.

Chemoselective esterification involves the preferential reaction of one hydroxyl group over another within the same molecule. The inherent difference in reactivity between primary and secondary alcohols—primary alcohols being less sterically hindered and generally more reactive—is often exploited.

Several methods have been developed for the selective acylation of alcohols:

Steric Hindrance-Based Methods : The use of sterically hindered amine bases, such as 2,4,6-collidine or N,N-diisopropylethylamine, in conjunction with acetyl chloride, can lead to the highly selective acetylation of primary hydroxyl groups in the presence of secondary ones. acs.org The bulky base selectively facilitates the reaction at the more accessible primary alcohol.

Catalytic Methods : Metal salts, such as copper(II) nitrate (Cu(NO₃)₂)·3H₂O, have been shown to efficiently catalyze the acetylation of primary and secondary alcohols. By carefully selecting the solvent and reaction conditions, high selectivity for primary hydroxyl groups can be achieved. tandfonline.com

Table 1: Comparison of Chemoselective Acetylation Methodologies
MethodReagents/CatalystSelectivityAdvantagesConsiderations
Steric HindranceAcetyl chloride / Sterically hindered amine (e.g., 2,4,6-collidine)High for primary -OHSimple procedure, high yieldsRequires specific, sometimes costly, bases
Metal CatalysisAcetic acid / Cu(NO₃)₂·3H₂OGood for primary -OHEfficient, uses inexpensive reagentsMay require optimization for specific substrates
Enzymatic CatalysisLipase (B570770) (e.g., PSL) / Acyl donorHigh regio- and enantioselectivityMild conditions, environmentally benignEnzyme cost and stability, may have substrate limitations

To maximize the yield and purity of this compound, the conditions for the introduction of the acetoxy groups must be carefully optimized. This optimization process involves a systematic evaluation of several reaction parameters.

Acetylating Agent : The choice between acetic anhydride and acetyl chloride can influence reactivity and byproducts. Acetic anhydride is often used with a catalyst like 4-(dimethylamino)pyridine (DMAP) for efficient acetylation of both primary and secondary alcohols.

Catalyst : The type and loading of the catalyst are critical. While acidic catalysts can be used, base catalysts are common. Elevated acid values in polyol precursors can necessitate higher catalyst amounts, which may impact the stability of the system and the quality of the final product. mdpi.com

Temperature : Reaction temperature affects the rate of acetylation. Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition. Optimization is required to find a balance between reaction time and product purity.

Solvent : The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents like dichloromethane, tetrahydrofuran, or pyridine are commonly used.

Reaction Time : The reaction must be monitored to determine the point of completion. Insufficient time leads to incomplete conversion, while prolonged reaction times can result in the formation of impurities.

Response Surface Methodology (RSM) is a powerful statistical tool used to evaluate the effects of multiple factors and their interactions on a reaction outcome. mdpi.com By designing a set of experiments, RSM can be used to model the reaction and identify the optimal conditions for parameters like temperature, catalyst loading, and molar ratios to achieve the highest yield and purity of the desired diacetate. mdpi.commdpi.com

Purification and Isolation Techniques for Chiral Brominated Acetates

The final step in the synthesis is the purification and isolation of this compound to a high degree of chemical and enantiomeric purity. This often requires advanced separation techniques.

If the synthetic process results in a product with less than desired enantiomeric excess, chromatographic methods are employed for enantiomeric enrichment. nih.govneopharmlabs.com High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. mdpi.comnih.gov

Chiral Stationary Phases (CSPs) : The separation of enantiomers is achieved by using a column packed with a chiral stationary phase. mdpi.comkhanacademy.org Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or synthetic chiral polymers. nih.gov The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. mdpi.com

Supercritical Fluid Chromatography (SFC) : SFC is another powerful technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC. nih.gov

Gas Chromatography (GC) : For volatile compounds, GC with a chiral column can also be used for enantiomer separation, though it is more commonly used for analytical-scale purity determination. nih.gov

Table 2: Chromatographic Methods for Enantiomeric Enrichment
TechniqueStationary Phase PrincipleTypical Application ScaleAdvantages
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Analytical to PreparativeHigh resolution, wide applicability mdpi.comnih.gov
Chiral SFCChiral Stationary PhaseAnalytical to PreparativeFast separation, reduced solvent consumption nih.gov
Chiral GCChiral Stationary Phase (e.g., cyclodextrin-based)Primarily AnalyticalHigh efficiency for volatile compounds nih.gov

An alternative to direct enantiomeric separation by chiral chromatography is the classical method of resolution via diastereomer formation. wikipedia.orglibretexts.org This well-established technique involves converting the mixture of enantiomers into a mixture of diastereomers, which can then be separated by standard physical methods.

The process involves three main steps:

Derivatization : The enantiomeric mixture of the chiral brominated acetate (B1210297) (or a suitable precursor alcohol) is reacted with an enantiomerically pure chiral resolving agent. wikipedia.org For an alcohol, a chiral acid could be used to form diastereomeric esters. For an ester, transesterification with a chiral alcohol is a possibility.

Separation : Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties such as solubility, melting point, and boiling point. libretexts.orgwikipedia.org This difference allows for their separation by techniques like fractional crystallization or standard achiral column chromatography. wikipedia.org Crystallization is often preferred for large-scale separations. pharmtech.com

Cleavage : After separation, the chiral resolving agent is chemically removed from each separated diastereomer to yield the isolated, enantiomerically pure forms of the target compound. wikipedia.orglibretexts.org

This method's success depends on the ability to form easily separable diastereomers and to cleave the chiral auxiliary without causing racemization of the product.

Chemical Transformations and Reactivity of S 2,4 Diacetoxy 1 Bromobutane

Nucleophilic Substitution Reactions at the Bromine Center

The primary carbon-bromine bond is the most reactive site in (S)-2,4-Diacetoxy-1-bromobutane for nucleophilic attack. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions.

Stereochemical Course and Mechanism of SN2 Reactions

The reaction of this compound with nucleophiles proceeds via a classic SN2 mechanism. libretexts.org This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. pressbooks.publibretexts.org A key characteristic of the SN2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. pressbooks.pubmasterorganicchemistry.com

This backside attack forces the stereochemistry at the reaction center to invert, a phenomenon known as Walden inversion. pressbooks.pub However, since the substitution occurs at the C1 position, which is not a stereocenter in the starting material, the (S)-configuration at C2 remains unaffected throughout the reaction. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. masterorganicchemistry.com The transition state involves a pentacoordinated carbon atom, temporarily adopting a trigonal bipyramidal geometry. masterorganicchemistry.com Given that this compound is a primary halide, steric hindrance is minimal, making it an excellent substrate for SN2 reactions. pressbooks.pubmasterorganicchemistry.com

Diverse Nucleophilic Trapping Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The SN2 reactivity of this compound allows for the formation of a variety of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in organic synthesis. nih.govresearchgate.net By selecting the appropriate nucleophile, a wide range of functional groups can be introduced at the C1 position.

Carbon-Carbon Bond Formation: These reactions are crucial for extending the carbon skeleton. alevelchemistry.co.uk Strong carbon nucleophiles, such as cyanide or organometallic reagents, are effective for this purpose. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Organocuprates (Gilman reagents) can also be used to form new carbon-carbon bonds. youtube.com

Carbon-Heteroatom Bond Formation: This class of reactions enables the synthesis of molecules with diverse functionalities, which is important in fields like pharmaceuticals and materials science. numberanalytics.comnih.gov A variety of heteroatom nucleophiles can be employed. libretexts.org For example, azide (B81097) ions provide a route to primary amines via reduction. Thiolates can introduce sulfur-containing moieties, and ammonia (B1221849) or amines can be used to form substituted amines. youtube.com

The following table summarizes some of the diverse nucleophilic trapping strategies:

NucleophileReagent ExampleProduct TypeResulting Functional Group
CyanideSodium Cyanide (NaCN)Nitrile-CN
AzideSodium Azide (NaN₃)Alkyl Azide-N₃
HydroxideSodium Hydroxide (NaOH)Primary Alcohol-OH
AlkoxideSodium Methoxide (NaOCH₃)Ether-OCH₃
ThiolateSodium Thiolate (NaSR)Thioether-SR
AcetylideLithium Acetylide (LiC≡CH)Alkyne-C≡CH
AmineAmmonia (NH₃)Primary Amine-NH₂

Elaboration of Acetoxy Functional Groups

The two acetoxy groups in this compound offer further opportunities for synthetic modification. These ester groups can be removed to unmask hydroxyl groups or converted into other functional moieties.

Selective Deacetylation Pathways to Chiral Alcohols

The removal of the acetyl protecting groups, known as deacetylation, regenerates the corresponding chiral alcohols. This transformation is typically achieved through hydrolysis under basic or acidic conditions. Selective deacetylation, where one acetyl group is removed in the presence of the other, can be challenging but is synthetically valuable.

Regioselective deacetylation can sometimes be achieved by taking advantage of the different steric environments of the primary (at C4) and secondary (at C2) acetoxy groups. nih.gov Enzymatic methods, for instance, can offer high selectivity for the deprotection of one ester over the other. nih.gov Chemical methods using mild, controlled conditions can also favor the removal of the less sterically hindered primary acetyl group. nih.gov

The following table outlines common deacetylation conditions:

Reagent/ConditionTypeOutcomeProduct
NaOH or KOH in H₂O/MeOHBasic HydrolysisComplete Deacetylation(S)-1-Bromo-2,4-butanediol
HCl or H₂SO₄ in H₂O/MeOHAcidic HydrolysisComplete Deacetylation(S)-1-Bromo-2,4-butanediol
Lipase (B570770) in bufferEnzymatic HydrolysisPotentially Selective(S)-4-Acetoxy-1-bromo-2-butanol or (S)-2-Acetoxy-4-bromo-1-butanol
Mild Base (e.g., K₂CO₃ in MeOH)Mild Basic HydrolysisPotentially Selective(S)-4-Acetoxy-1-bromo-2-butanol (preferential)

Transesterification and Other Functional Group Interconversions of Acetates

The acetate (B1210297) groups can be converted into other ester groups through a process called transesterification. masterorganicchemistry.com This reaction involves treating the diacetate with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) and a catalytic amount of sulfuric acid would lead to the formation of (S)-2,4-diethoxy-1-bromobutane. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com

Beyond transesterification, acetates can participate in other functional group interconversions. solubilityofthings.comvanderbilt.edu For example, reduction of the ester groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding diol, (S)-1-bromo-2,4-butanediol.

Elimination Reactions and Alkene Formation

Although primary alkyl halides like this compound favor substitution reactions, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. msu.edulibretexts.org The most likely mechanism is the bimolecular elimination (E2) pathway, which, like the SN2 reaction, is a single, concerted step. libretexts.orgksu.edu.sa

In an E2 reaction, the base removes a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), while the double bond forms and the leaving group departs simultaneously. ksu.edu.sa For this compound, the only β-protons are on C2. Therefore, elimination will exclusively yield an alkene with the double bond between C1 and C2.

The choice of base is critical in promoting elimination over substitution. openstax.org Strong, bulky bases such as potassium tert-butoxide (t-BuOK) are often used to favor elimination. libretexts.orgksu.edu.sa The reaction typically follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene; however, in this case, only one constitutional isomer is possible. openstax.org

The product of the E2 elimination of HBr from this compound is (S)-2,4-diacetoxy-1-butene. The stereochemistry at the C2 position is retained during this process.

Regioselectivity and Stereochemistry of E1/E2 Processes

Elimination reactions, whether proceeding through a unimolecular (E1) or bimolecular (E2) pathway, are fundamental transformations in organic chemistry. The regioselectivity and stereochemistry of these reactions involving this compound are dictated by several factors, including the nature of the base, solvent, and the structure of the substrate itself.

In E1 reactions , the rate-determining step is the formation of a carbocation intermediate. For this compound, the departure of the bromide ion would lead to a primary carbocation, which is inherently unstable. This carbocation could potentially undergo rearrangement to a more stable secondary carbocation. Generally, E1 reactions favor the formation of the most substituted (Zaitsev's rule) alkene product due to thermodynamic stability. chemistrysteps.com However, the initial formation of a primary carbocation makes the E1 pathway less likely compared to the E2 pathway, especially in the presence of a strong base.

The E2 reaction is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously. masterorganicchemistry.com This mechanism has strict stereochemical requirements, specifically an anti-periplanar arrangement of the abstracted proton and the leaving group. pressbooks.pub This requirement dictates the stereochemistry of the resulting alkene. For this compound, the regioselectivity of the E2 reaction depends on the base used.

With a small, unhindered base (e.g., hydroxide, ethoxide), the reaction will preferentially abstract a proton from the more substituted β-carbon (C2), leading to the thermodynamically more stable Zaitsev product.

With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the base will preferentially abstract a proton from the less sterically hindered β-carbon (C3), resulting in the formation of the less substituted Hofmann product. youtube.com

The stereochemistry of the starting material, being (S), will influence the stereochemistry of the alkene product in an E2 reaction due to the anti-periplanar requirement.

Elimination PathwayBase TypeMajor ProductStereochemical Outcome
E1 Weak Base/HeatZaitsev Product (more substituted alkene)Potential for rearrangements, mixture of stereoisomers. chemistrysteps.com
E2 Small, Unhindered BaseZaitsev Product (more substituted alkene)Stereospecific, dependent on anti-periplanar conformation. pressbooks.pub
E2 Bulky, Hindered BaseHofmann Product (less substituted alkene)Stereospecific, dependent on anti-periplanar conformation. youtube.com

Metal-Mediated and Organometallic Reactions

The bromine atom in this compound serves as a handle for various metal-mediated and organometallic reactions, significantly expanding its synthetic utility.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) from the Bromide

The carbon-bromine bond in this compound can be readily converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) leads to the formation of the corresponding Grignard reagent, (S)-2,4-diacetoxybutylmagnesium bromide. masterorganicchemistry.comresearchgate.net The magnesium inserts itself between the carbon and bromine atoms. masterorganicchemistry.com It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water. libretexts.org

Organolithium Reagents: Similarly, reacting this compound with two equivalents of lithium metal results in the formation of the analogous organolithium reagent, (S)-2,4-diacetoxybutyllithium. masterorganicchemistry.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com The reaction proceeds via a radical pathway and also requires anhydrous conditions. wikipedia.org

Organometallic ReagentMetalSolventKey Considerations
Grignard Reagent Magnesium (Mg)Anhydrous Ether (e.g., Et₂O, THF)Reaction is often initiated on the surface of the magnesium metal. masterorganicchemistry.com
Organolithium Reagent Lithium (Li)Anhydrous Ether or HydrocarbonRequires two equivalents of lithium; generally more reactive than Grignard reagents. youtube.comchemohollic.com

Cross-Coupling Reactions Utilizing the Bromine Moiety

The bromine atom in this compound makes it a suitable electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling, this compound can be coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This compound could serve as the organohalide component in this type of reaction.

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira coupling can be employed. This involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. researchgate.net

The general scheme for these cross-coupling reactions is as follows:

This compound + Organometallic Reagent → Coupled Product + Metal Halide Salt

Coupling ReactionNucleophileCatalyst SystemBond Formed
Suzuki-Miyaura Organoboron ReagentPalladium Catalyst + BaseC(sp³)-C(sp²), C(sp³)-C(sp³)
Negishi Organozinc ReagentNickel or Palladium CatalystC(sp³)-C(sp²), C(sp³)-C(sp³)
Sonogashira Terminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseC(sp³)-C(sp)

These cross-coupling reactions provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of a wide array of more complex molecules. nih.gov

Applications of S 2,4 Diacetoxy 1 Bromobutane in Complex Molecule Synthesis

Asymmetric Synthesis of Biologically Active Compounds

The inherent chirality and functional group array of (S)-2,4-diacetoxy-1-bromobutane make it an attractive intermediate for the synthesis of a variety of biologically active molecules. Its ability to introduce a defined stereocenter and a flexible carbon chain is particularly advantageous in constructing natural products and their analogues.

Construction of Chiral Carbons and Stereocenters in Target Molecules

The primary utility of this compound lies in its role as an electrophilic building block for the creation of new stereocenters. The primary bromide is susceptible to nucleophilic substitution, allowing for the introduction of a variety of carbon and heteroatom nucleophiles. This reaction proceeds with the transfer of the existing chirality from the starting material to the more complex product. For instance, the reaction with a suitable nucleophile can establish a new carbon-carbon or carbon-heteroatom bond at the C1 position, while retaining the (S)-configuration at the C2 stereocenter. Subsequent manipulation of the diacetate functionalities, such as hydrolysis to the corresponding diol, provides further opportunities for stereoselective transformations and the introduction of additional chiral centers.

Total Synthesis Pathways Incorporating this compound

While direct and explicit total syntheses employing this compound are not extensively documented in readily available literature, its precursor, (S)-1,2,4-butanetriol, and its derivatives are key intermediates in the synthesis of various natural products. masterorganicchemistry.comnih.govrsc.orgresearchgate.net The strategic advantage of using a protected and activated form like this compound is evident in its potential to streamline synthetic routes. For example, in the synthesis of polyketide natural products, which often feature polyol substructures, a building block like this could be invaluable. creative-proteomics.commdpi.comyoutube.com The synthesis of butanetriol trinitrate (BTTN), an important energetic material, relies on 1,2,4-butanetriol, highlighting the industrial relevance of this structural motif. researchgate.net The preparation of (S)-1,2,4-butanetriol from (S)-malic acid using borane-dimethyl sulfide (B99878) is a well-established and efficient process, providing ready access to the precursor of the title compound. masterorganicchemistry.com

Development of Novel Synthetic Methodologies

The reactivity profile of this compound also lends itself to the development of new synthetic methods, particularly in the areas of catalysis and reaction cascades.

Catalyst and Reagent Development for Enantioselective Transformations

The chiral backbone of this compound can be envisioned as a scaffold for the development of new chiral ligands for asymmetric catalysis. By modifying the functional groups, it is conceivable to create novel phosphine (B1218219), amine, or alcohol-based ligands that can coordinate to metal centers and induce enantioselectivity in a variety of chemical transformations. While specific examples are not prevalent in the literature, the principle of utilizing readily available chiral building blocks for ligand synthesis is a common strategy in asymmetric catalysis.

Utility in Cascade and Multicomponent Reactions

The multiple functional groups present in this compound make it a potential substrate for cascade or multicomponent reactions. A single starting material can undergo a series of sequential transformations in a single pot, leading to a rapid increase in molecular complexity. For example, a reaction sequence could be initiated by the nucleophilic substitution of the bromide, followed by intramolecular reactions involving the acetate (B1210297) groups, potentially leading to the formation of complex heterocyclic systems. While specific, named cascade reactions featuring this exact compound are not widely reported, the concept of utilizing polyfunctional building blocks in such reaction sequences is a powerful tool in modern organic synthesis.

Precursors for Advanced Materials and Chemical Probes

Beyond its application in the synthesis of discrete molecules, the structural features of this compound suggest its potential as a precursor for the development of advanced materials and specialized chemical probes.

The polyol structure, accessible after deprotection of the acetate groups, is a fundamental component of various polymers, such as polyurethanes and polyesters. creative-proteomics.commdpi.comnih.govtsijournals.com By incorporating this chiral diol into a polymer backbone, it may be possible to create materials with unique properties, such as biodegradability or specific recognition capabilities based on chirality. The synthesis of bio-based polyols for the production of flexible polyurethane foams is an active area of research, and chiral polyols derived from natural sources are of particular interest. mdpi.comnih.govtsijournals.com

Furthermore, the ability to selectively functionalize the different hydroxyl groups of the corresponding triol allows for the synthesis of tailored molecules that can act as chemical probes. These probes are essential tools for studying biological systems. olemiss.edu For example, by attaching a fluorescent tag or a reactive group to the chiral scaffold, it may be possible to create probes that can selectively interact with and report on specific biological targets. The development of chemical probes often involves the synthesis of novel molecular architectures, and versatile building blocks like this compound could play a crucial role in this endeavor.

Analytical Characterization Methodologies and Stereochemical Assessment in Research

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-2,4-Diacetoxy-1-bromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each position of the butane (B89635) chain and the acetyl groups. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals would confirm the connectivity of the molecule. For instance, the protons on the carbon bearing the bromine atom (C1) would be expected to appear at a characteristic downfield shift. Similarly, the protons on the carbons with acetate (B1210297) groups (C2 and C4) and the methyl protons of the acetate groups would have specific chemical shifts. For example, in the related compound 1-bromobutane (B133212), the proton ratio is 3:2:2:2, which helps in its identification. sigmaaldrich.comrsc.org

¹³C NMR: The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the two carbonyl carbons of the acetate groups, the four carbons of the butane backbone, and the two methyl carbons of the acetates. The chemical shifts would be indicative of the electronic environment of each carbon. For example, 1-bromobutane and 2-bromobutane (B33332) each show four distinct ¹³C NMR resonances. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound.

Key characteristic absorption bands would include strong C=O stretching vibrations for the ester carbonyl groups, typically in the region of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester linkages would also be prominent.

The presence of the C-Br bond would be indicated by a characteristic absorption in the fingerprint region, generally between 550 and 750 cm⁻¹ for primary bromoalkanes. nih.gov For instance, 1-bromobutane shows a characteristic C-Br stretch in this region. nih.govresearchgate.net The spectrum for 2-bromobutane also displays a C-Br stretch between 550 and 650 cm⁻¹. lab-chemicals.com

C-H stretching and bending vibrations from the alkyl chain would also be observed. nih.govlab-chemicals.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

The mass spectrum would show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. rsc.orgnih.gov

Fragmentation patterns, such as the loss of an acetyl group, a bromine atom, or cleavage of the carbon chain, would generate fragment ions that are diagnostic for the structure of this compound. For example, the mass spectra of 1-bromobutane and 2-bromobutane show parent molecular ions at m/z 136 and 138. rsc.orgnih.gov

Spectroscopic Data for Related Compounds
Technique Compound
¹H NMR1-Bromobutane
¹H NMR2-Bromobutane
¹³C NMR1-Bromobutane
¹³C NMR2-Bromobutane
IR1-Bromobutane
IR2-Bromobutane
MS1-Bromobutane
MS2-Bromobutane

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with the (S) and (R) enantiomers of 2,4-diacetoxy-1-bromobutane, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess of the (S)-enantiomer can be accurately determined.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate the enantiomers. This method is suitable for volatile and thermally stable compounds. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers in the resulting chromatogram.

Optical Rotation and Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Stereochemical Assignment

These techniques probe the interaction of the chiral molecule with polarized light, providing information about its stereochemistry.

Optical Rotation: As a chiral molecule, this compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of the compound under specific conditions (temperature, wavelength, solvent, and concentration). A positive (+) or dextrorotatory rotation would be expected for one enantiomer, while the other would exhibit an equal but opposite (-) or levorotatory rotation. rsc.org It is important to note that there is no direct correlation between the (S) or (R) designation and the sign of the optical rotation. rsc.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques can provide more detailed information about the stereochemical environment within the molecule and can be used to assign the absolute configuration by comparing the experimental spectra with those of known compounds or with theoretical calculations.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a three-dimensional map of the electron density, revealing the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous assignment of the (S) configuration at the chiral center. This technique, however, is contingent on the ability to produce high-quality crystals of the compound.

Theoretical and Computational Investigations of S 2,4 Diacetoxy 1 Bromobutane

Conformational Analysis and Energy Landscape Studies

Conformational analysis is a fundamental aspect of understanding the reactivity and properties of a molecule like (S)-2,4-diacetoxy-1-bromobutane. This analysis involves identifying the various spatial arrangements of the atoms (conformers) and determining their relative stabilities. The collection of all possible conformers and the energy barriers between them constitutes the molecule's potential energy landscape.

Different conformers can exhibit varying levels of stability due to factors such as steric hindrance, torsional strain, and intramolecular interactions. For this compound, the rotation around the single bonds of the butane (B89635) backbone gives rise to a complex energy landscape. Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the energies of these different conformations. By identifying the lowest energy conformers, researchers can predict the most likely shapes the molecule will adopt, which in turn influences its reactivity in chemical reactions.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. DFT allows for the detailed study of the electronic structure of molecules and the transition states that connect reactants to products. jmchemsci.com

By modeling the reaction pathways, chemists can gain a deeper understanding of how transformations occur. For instance, in nucleophilic substitution reactions where the bromine atom is replaced, DFT can be used to calculate the activation energies for different possible mechanisms, such as SN1 and SN2 pathways. These calculations help to determine which pathway is more energetically favorable under specific conditions.

The process involves optimizing the geometries of the reactants, products, and any intermediates and transition states. The energies of these structures are then used to construct a reaction energy profile, which visually represents the energy changes that occur throughout the reaction. This information is invaluable for rationalizing experimental observations and for designing new synthetic routes.

Prediction of Stereochemical Outcomes and Selectivity in Chemical Transformations

A key application of computational chemistry in the study of chiral molecules like this compound is the prediction of stereochemical outcomes. The stereochemistry of a product is determined by the mechanism of the reaction and the spatial arrangement of the atoms in the transition state.

Computational models can be used to predict whether a reaction will proceed with inversion of configuration (as is typical for SN2 reactions), retention of configuration, or racemization. By analyzing the transition state structures for reactions involving this compound, it is possible to predict the stereoselectivity. For example, in reactions where a new stereocenter is formed, DFT calculations can help predict which diastereomer will be the major product by comparing the energies of the diastereomeric transition states.

This predictive capability is not only academically interesting but also has practical implications in fields such as asymmetric synthesis, where the control of stereochemistry is paramount for producing enantiomerically pure compounds.

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis Approaches for Chiral Brominated Building Blocks

One promising approach is the use of biocatalysis. Enzymes, with their high stereo-, regio-, and chemo-selectivity, offer a powerful tool for the synthesis of chiral compounds. taylorfrancis.com Enzymatic reactions are typically performed under mild conditions in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods. pharmasalmanac.com For instance, enzymatic desymmetrization of meso compounds can lead to chiral products with a theoretical yield of 100%. pharmasalmanac.com While specific enzymatic routes to (S)-2,4-Diacetoxy-1-bromobutane are not yet widely reported, the application of enzymes for the synthesis of other chiral drug intermediates is well-established, suggesting a fertile ground for future research. nih.govdoi.orgresearchgate.net The development of novel enzymes or the engineering of existing ones could provide a direct and sustainable route to this and other chiral brominated building blocks.

Another key aspect of sustainable synthesis is the use of greener reagents and solvents. Research into replacing hazardous brominating agents with safer alternatives is ongoing. Furthermore, the use of renewable or biodegradable materials for catalysts and reagents aligns with the goals of green chemistry. The development of catalytic asymmetric bromination reactions that utilize benign reagents would represent a significant step forward in the sustainable production of chiral bromo-organics.

Sustainable Approach Description Potential Benefits
Biocatalysis Use of enzymes to catalyze the synthesis.High selectivity, mild reaction conditions, reduced waste. taylorfrancis.compharmasalmanac.com
Green Reagents Replacement of hazardous brominating agents with safer alternatives.Improved safety profile, reduced environmental pollution.
Renewable Feedstocks Utilization of starting materials derived from renewable sources.Reduced reliance on fossil fuels, improved sustainability. nih.gov
Solvent-Free Reactions Conducting reactions without the use of organic solvents.Cost savings, reduced energy consumption, smaller reactor size. nih.gov

Expanded Applications in Divergent Synthesis and Library Generation

The structural features of this compound make it an ideal substrate for divergent synthesis, a strategy that allows for the creation of a wide range of structurally diverse compounds from a common precursor. nih.gov The presence of a primary bromide and two acetoxy groups provides multiple reaction sites that can be selectively manipulated to introduce molecular diversity.

By carefully choosing reaction conditions and reagents, chemists can control which functional group reacts, leading to different product outcomes. nih.gov For example, the bromide can be displaced by a variety of nucleophiles, while the acetoxy groups can be hydrolyzed to alcohols and further functionalized. This versatility is highly valuable in the generation of chemical libraries for drug discovery and high-throughput screening. nih.govnih.gov The ability to rapidly synthesize a large number of analogs from a single chiral building block accelerates the identification of new bioactive molecules. nih.gov

The use of chiral building blocks like this compound in combinatorial chemistry allows for the systematic exploration of chemical space around a core scaffold. nih.gov This approach is crucial for understanding structure-activity relationships and for the optimization of lead compounds in drug development. Future research will likely focus on developing novel reaction cascades and multicomponent reactions that leverage the reactivity of this and similar building blocks to create even more complex and diverse molecular libraries in a more efficient manner. researchgate.net

Application Description Significance
Divergent Synthesis Generation of multiple, structurally distinct products from a single starting material. nih.govEfficiently explores chemical space and provides access to a wide range of compounds. chemrxiv.org
Library Generation Synthesis of a large collection of related compounds for screening purposes.Accelerates the discovery of new drugs and materials. nih.govnih.gov
Combinatorial Chemistry Systematic synthesis of a large number of different but related molecules. researchgate.netFacilitates the rapid identification of compounds with desired properties. nih.gov
Fragment-Based Drug Discovery Use of small, chiral fragments to build up larger, more potent drug candidates.Provides a more efficient path to lead optimization.

Integration with Flow Chemistry and Automation for Scalable Production of Chiral Intermediates

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of chiral intermediates like this compound. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov

The scalability of flow processes is a significant benefit, enabling the production of chiral intermediates from milligram to kilogram quantities with ease. nih.govrsc.org This is particularly important for meeting the demands of the pharmaceutical industry. Furthermore, flow chemistry setups can be readily automated, allowing for high-throughput synthesis and optimization of reaction conditions. nih.govresearchgate.net

Technology Description Advantages for Chiral Intermediate Production
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch. researchgate.netImproved control, enhanced safety, scalability, higher yields. nih.govrsc.org
Automation Use of robotic systems to perform chemical syntheses. researchgate.netHigh-throughput synthesis, reproducibility, reduced manual labor. nih.gov
In-line Analysis Integration of analytical techniques directly into the flow stream.Real-time reaction monitoring and optimization. uc.pt
Robotics Advanced automated systems for complex and multi-step syntheses.Increased efficiency and precision in the production of complex molecules.

Q & A

Q. How can researchers optimize the synthesis of (S)-2,4-Diacetoxy-1-bromobutane to improve yield and enantiomeric purity?

  • Methodological Answer : Optimization involves selecting chiral precursors and controlling reaction conditions (e.g., temperature, solvent polarity). For example, kinetic resolution or asymmetric catalysis can enhance enantiomeric purity. Use NMR and X-ray crystallography (as in ) to verify stereochemical integrity . Computational models like template relevance scoring (e.g., PISTACHIO, BKMS_METABOLIC) can predict feasible synthetic pathways and minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Assign stereochemistry using coupling constants and NOE effects.
  • X-ray Crystallography : Resolve absolute configuration (e.g., crystal structures in ) .
  • InChI Data : Validate molecular identity via PubChem-derived InChI keys (e.g., InChI=1S/C8H13BrO4) .
  • Mass Spectrometry : Confirm molecular weight (253.09 g/mol, as per ) .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, making the compound reactive in SN2 mechanisms. Steric hindrance from the (S)-configuration may affect reaction kinetics. Compare reactivity with analogous compounds (e.g., 1-Bromo-4-hydroxy-2-butanone in ) to design substitution pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing reaction intermediates of this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:
  • DEPT NMR : Differentiate between CH, CH2, and CH3 groups.
  • IR Spectroscopy : Identify functional groups (e.g., acetate C=O stretches).
  • Chromatographic Purity Checks : Use HPLC to isolate intermediates.
    Refer to frameworks for reconciling data conflicts, such as de facto anonymization principles in , to ensure reproducibility .

Q. What strategies mitigate racemization during derivatization of this compound?

  • Methodological Answer :
  • Low-Temperature Reactions : Reduce thermal energy to prevent stereochemical scrambling.
  • Protecting Groups : Temporarily shield reactive sites (e.g., acetoxy groups).
  • Chiral Auxiliaries : Use enantiopure reagents to retain configuration (e.g., methods in ) .
    Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How does the stereochemistry of this compound impact its biological activity in enzyme inhibition studies?

  • Methodological Answer : Design comparative assays using both enantiomers. For example:
  • Kinetic Assays : Measure inhibition constants (Ki) for (S) vs. (R) configurations.
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., using PISTACHIO_RINGBREAKER models in ) .
    Cross-reference with bioactivity data from structurally similar brominated compounds (e.g., ) .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Track hydrolysis rates via UV-Vis spectroscopy or conductivity measurements.
  • Isotopic Labeling : Use D2O or 18O-labeled water to trace reaction pathways.
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states (e.g., REAXYS database in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.